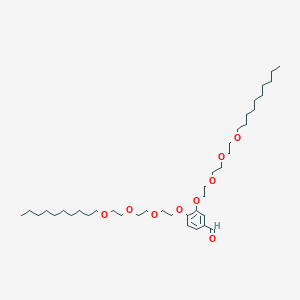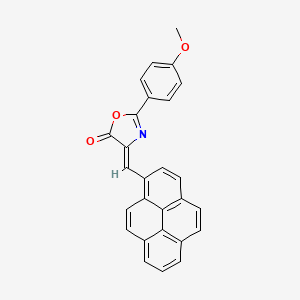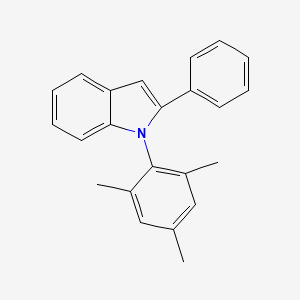
1-Mesityl-2-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Mesityl-2-phenyl-1H-indole is an organic compound belonging to the indole family, characterized by a mesityl group (2,4,6-trimethylphenyl) and a phenyl group attached to the indole core. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals, known for their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Mesityl-2-phenyl-1H-indole typically involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions. For instance, the reaction of mesityl phenylhydrazone with an appropriate ketone in the presence of an acid catalyst like methanesulfonic acid can yield the desired indole .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be adapted for large-scale synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Mesityl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Nitroindoles, halogenated indoles.
Aplicaciones Científicas De Investigación
1-Mesityl-2-phenyl-1H-indole has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mecanismo De Acción
The biological activity of 1-Mesityl-2-phenyl-1H-indole is attributed to its ability to interact with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism of action may involve inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA .
Comparación Con Compuestos Similares
2-Phenylindole: Another indole derivative with a phenyl group at the 2-position.
1-Mesitylindole: An indole derivative with a mesityl group at the 1-position.
Uniqueness: 1-Mesityl-2-phenyl-1H-indole is unique due to the presence of both mesityl and phenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets .
Propiedades
Número CAS |
844819-41-6 |
|---|---|
Fórmula molecular |
C23H21N |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
2-phenyl-1-(2,4,6-trimethylphenyl)indole |
InChI |
InChI=1S/C23H21N/c1-16-13-17(2)23(18(3)14-16)24-21-12-8-7-11-20(21)15-22(24)19-9-5-4-6-10-19/h4-15H,1-3H3 |
Clave InChI |
BWJMQIUUKNJRTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N2C3=CC=CC=C3C=C2C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


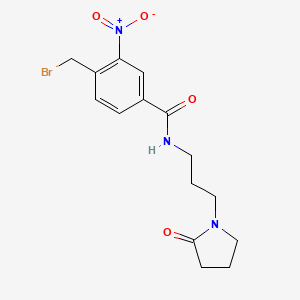
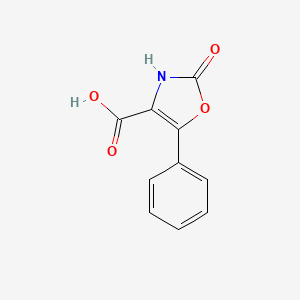
![9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole](/img/structure/B12899810.png)
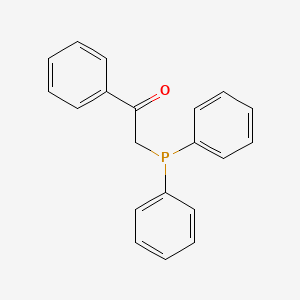
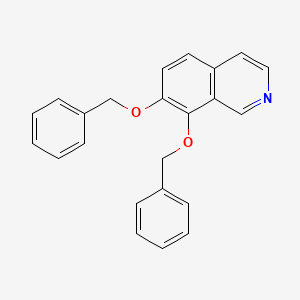
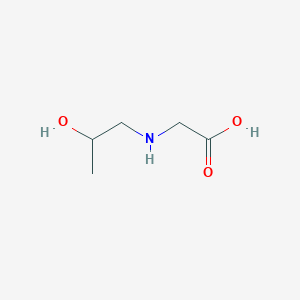
![4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide](/img/structure/B12899834.png)
![4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12899841.png)
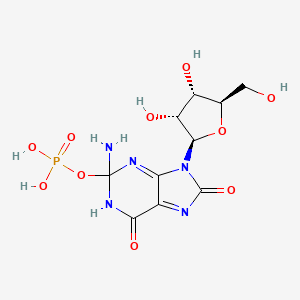
![L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B12899855.png)
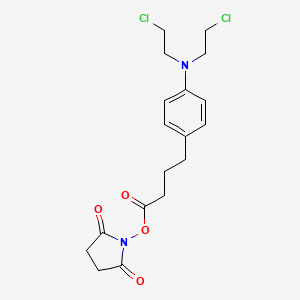
![N-(5-Methylfuran-2-YL)-N-[(4-nitrophenyl)methyl]heptanamide](/img/structure/B12899870.png)
